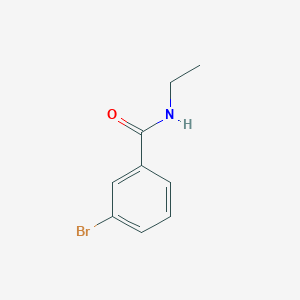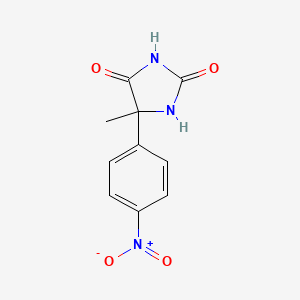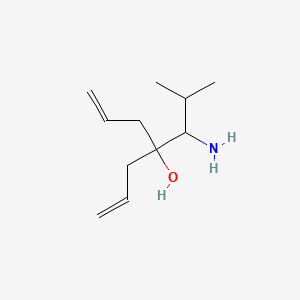
1,4-Bis-pyridin-2-ylmethyl-piperazine
Übersicht
Beschreibung
1,4-Bis-pyridin-2-ylmethyl-piperazine (1,4-BPMP) is an organic compound that is widely used in scientific research due to its unique properties. 1,4-BPMP has been used in a variety of applications, including synthesis, drug delivery, and biomedical research. This compound has several advantages over other organic compounds, including its low toxicity, high solubility, and relatively low cost.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Microwave-Assisted Synthesis : 1,4-Bis-pyridin-2-ylmethyl-piperazine is used in the efficient microwave-assisted synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using bis(benzofuran-enaminone) as a key intermediate. This process demonstrates the compound's utility in facilitating chemical reactions under controlled conditions (Mekky et al., 2021).
Coordination Polymers : It's used in synthesizing cyanide-bridged bimetallic coordination polymers. These polymers exhibit diverse magnetic behaviors and structural frameworks, showcasing the versatility of this compound in creating complex molecular architectures (Li et al., 2014).
Eigenschaften
IUPAC Name |
1,4-bis(pyridin-2-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-3-7-17-15(5-1)13-19-9-11-20(12-10-19)14-16-6-2-4-8-18-16/h1-8H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEDFHASFRIIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)CC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389912 | |
| Record name | 1,4-Bis-pyridin-2-ylmethyl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6584-58-3 | |
| Record name | 1,4-Bis-pyridin-2-ylmethyl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural conformation of 1,4-Bis(pyridin-2-ylmethyl)piperazine in its solid state?
A1: X-ray crystallography studies reveal that 1,4-Bis(pyridin-2-ylmethyl)piperazine resides on a crystallographic inversion center. [] This means the molecule possesses inherent symmetry. The piperazine ring adopts a chair conformation, a common and stable form for six-membered rings. Furthermore, the two pyridine rings attached to the piperazine core are equatorial and parallel to each other, with a separation distance of 2.54 Å. [] This specific arrangement of the pyridine rings could have implications for the molecule's interactions with other molecules.
Q2: How does the structure of 1,4-Bis(pyridin-2-ylmethyl)piperazine contribute to its potential for forming metal complexes?
A2: The nitrogen atoms in both the piperazine ring and the pyridine rings of 1,4-Bis(pyridin-2-ylmethyl)piperazine can act as electron pair donors. [] This characteristic makes the molecule a suitable ligand for coordinating with metal ions, particularly copper(I) iodide (CuI). [] The formation of these copper(I) complexes is of particular interest due to their luminescent properties, which could be valuable for applications like small molecule detection. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)




